molecular formula C6H7F3O2 B6231368 2-cyclopropyl-3,3,3-trifluoropropanoic acid CAS No. 1782636-37-6

2-cyclopropyl-3,3,3-trifluoropropanoic acid

Cat. No. B6231368
CAS RN: 1782636-37-6
M. Wt: 168.1
InChI Key:
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Description

2-Cyclopropyl-3,3,3-trifluoropropanoic acid, commonly referred to as CFPA, is a cyclic carboxylic acid with a three-carbon backbone and three fluorine substituents. It has a wide range of applications in organic synthesis, ranging from the synthesis of fine chemicals to the production of pharmaceuticals. It is also used in the production of polymers, surfactants, and catalysts. In addition to its use in organic synthesis, CFPA has also been studied for its biological activity, with promising results.

Scientific Research Applications

CFPA has been used in a number of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals, and the synthesis of polymers. In addition, CFPA has been used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. CFPA has also been used in biocatalysis, and as a model compound in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of CFPA is not well understood, but it is believed to involve the formation of a carbocation intermediate. This carbocation intermediate is then attacked by a nucleophile, such as a water molecule or an amine, resulting in the formation of a new bond. The reaction is then completed by the removal of a proton from the carbocation, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFPA are not well understood, but it has been shown to have some biological activity. In particular, CFPA has been shown to inhibit the binding of the enzyme acetylcholinesterase to its substrate, resulting in an increase in the activity of the enzyme. In addition, CFPA has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The use of CFPA in laboratory experiments has a number of advantages. In particular, it is relatively easy to synthesize, and can be used in a variety of reactions. In addition, it is relatively stable, and can be stored for long periods of time without degradation. However, there are also some limitations to the use of CFPA in laboratory experiments. In particular, it is not very soluble in water, and can be difficult to work with in aqueous solutions. In addition, it is not very reactive, and can require the use of high temperatures or strong bases in order to achieve the desired reaction.

Future Directions

There are a number of potential future directions for the study of CFPA. In particular, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to explore the potential applications of CFPA in the synthesis of pharmaceuticals and other compounds. Finally, further research is needed to explore the potential applications of CFPA in biocatalysis and the study of enzyme-catalyzed reactions.

Synthesis Methods

The synthesis of CFPA can be accomplished in a number of ways, including the use of acyl chlorides, the use of anhydride, and the use of a Grignard reagent. The most common method for the synthesis of CFPA is the use of an acyl chloride, such as 2-chloro-3,3,3-trifluoropropanoic acid. The acyl chloride is reacted with a base, such as sodium hydroxide, to form CFPA. The reaction is typically carried out in an anhydrous solvent, such as toluene, and the reaction is complete in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopropyl-3,3,3-trifluoropropanoic acid involves the introduction of a cyclopropyl group and three fluorine atoms onto a propanoic acid molecule.", "Starting Materials": [ "Cyclopropane", "Bromopropane", "Sodium fluoride", "Sodium hydride", "Bromine", "Sodium cyanide", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Bromination of cyclopropane with bromine in the presence of sulfuric acid to yield 1-bromocyclopropane", "Reaction of 1-bromocyclopropane with sodium cyanide in the presence of sodium hydride to yield cyclopropylacetonitrile", "Reduction of cyclopropylacetonitrile with sodium borohydride in the presence of acetic acid to yield cyclopropylacetic acid", "Fluorination of cyclopropylacetic acid with hydrogen peroxide and sodium fluoride to yield 2-cyclopropyl-3,3,3-trifluoropropanoic acid", "Neutralization of the reaction mixture with sodium bicarbonate and water to obtain the final product" ] }

CAS RN

1782636-37-6

Product Name

2-cyclopropyl-3,3,3-trifluoropropanoic acid

Molecular Formula

C6H7F3O2

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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